N-(2-hydroxyphenyl)pentanamide
Description
N-(2-hydroxyphenyl)pentanamide is an aromatic amide derivative characterized by a pentanamide chain attached to a phenyl ring substituted with a hydroxyl group at the ortho (2nd) position. The hydroxyl group at the 2-position facilitates hydrogen bonding, influencing solubility and target interactions.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)pentanamide |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-11(14)12-9-6-4-5-7-10(9)13/h4-7,13H,2-3,8H2,1H3,(H,12,14) |
InChI Key |
CPDBTXJFQVMXCM-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC=C1O |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(3-Hydroxyphenyl)Pentanamide (CAS: 55791-89-4)
- Structural Difference : The hydroxyl group is at the meta (3rd) position instead of the ortho position.
- Pharmacokinetics: Altered metabolism due to differences in steric hindrance and electronic effects. No direct cytotoxicity data is available, but positional isomerism often affects bioavailability .
N-(4-Methoxyphenyl)Pentanamide (N4MP)
- Structural Difference : A methoxy group replaces the hydroxyl group at the para (4th) position.
- Key Findings: Anthelmintic Activity: Demonstrates time- and concentration-dependent immobilization of Toxocara canis larvae, comparable to albendazole but with delayed onset (48–72 hours for full lethality vs. 24–48 hours for albendazole) . Toxicity: Significantly lower cytotoxicity in human (HaCaT) and animal (Vero) cell lines compared to albendazole (30–50% cell viability reduction for albendazole vs. Drug-Likeness: Adheres to Lipinski’s rules, with a topological polar surface area (TPSA) of 46.2 Ų, logP of 2.5, and synthetic accessibility score of 2.2, indicating favorable oral absorption and BBB penetration .
N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA)
- Structural Difference : A 2-propyl group is added to the pentanamide chain.
- Pharmacokinetics :
N-(6-Fluoro-1,3-Benzothiazol-2-yl)Pentanamide
- Structural Difference : A fluorinated benzothiazole ring replaces the hydroxyphenyl group.
- Properties: Electron Effects: The electron-withdrawing fluorine atom enhances metabolic stability and receptor affinity. Applications: Potential use in targeting neurological or oncological pathways, though specific data is lacking .
Comparative Data Table
Research Findings and Implications
- Anthelmintic Derivatives : N4MP’s structural simplification from albendazole retains efficacy while reducing toxicity, highlighting the importance of substituent positioning (methoxy vs. hydroxy) in drug design .
- Metabolic Considerations : The 2-hydroxyphenyl group in this compound may increase susceptibility to Phase II conjugation (e.g., glucuronidation), unlike the methoxy group in N4MP, which resists such modifications .
- Therapeutic Potential: Fluorinated and propyl-substituted analogs show promise in niche applications but require further in vivo validation .
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